molecular formula C8H5BrS B107969 5-Bromobenzo[B]thiophene CAS No. 4923-87-9

5-Bromobenzo[B]thiophene

Cat. No. B107969
M. Wt: 213.1 g/mol
InChI Key: RDSIMGKJEYNNLF-UHFFFAOYSA-N
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Patent
US07951963B2

Procedure details

To acetone (600 mL) solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol was added 12.4 g of p-toluenesulfonic acid monohydrate, which was then refluxed for 2 hours. To the reaction solution was added 15.0 g of activated carbon, which was then stirred. Insoluble matter was filtered off and washed with 300 mL of acetone. The filtrate and washings were combined, to which was dropwise added 2700 mL of water at 5 to 15° C. The precipitate was collected by filtration to provide 268 g of 5-bromo-1-benzothiophene as pale purple solid form.
Name
5-bromo-2,3-dihydro-1-benzothiophen-3-ol
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH2:8][CH:7](O)[C:6]=2[CH:11]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
5-bromo-2,3-dihydro-1-benzothiophen-3-ol
Quantity
300 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(CS2)O)C1
Name
Quantity
12.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
To the reaction solution was added 15.0 g of activated carbon, which
FILTRATION
Type
FILTRATION
Details
Insoluble matter was filtered off
WASH
Type
WASH
Details
washed with 300 mL of acetone
CUSTOM
Type
CUSTOM
Details
at 5 to 15° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=CS2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 268 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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